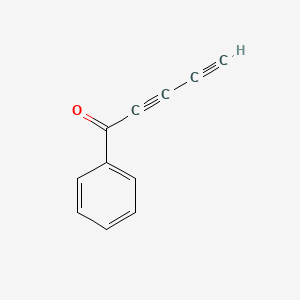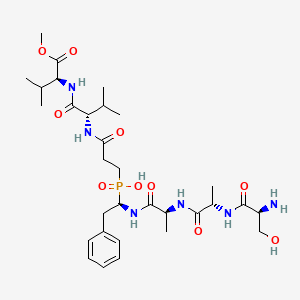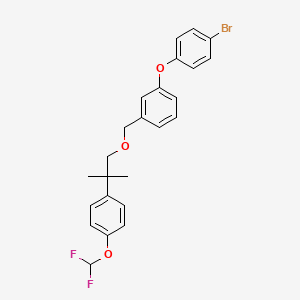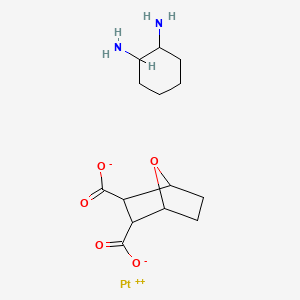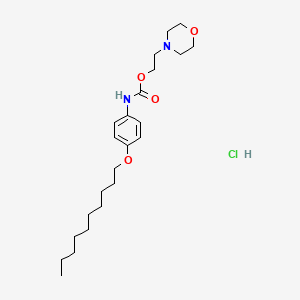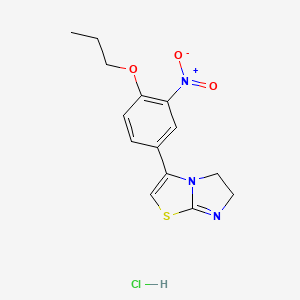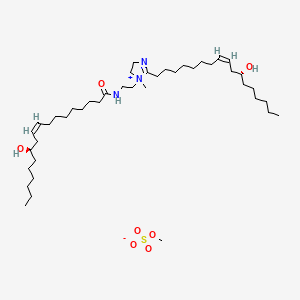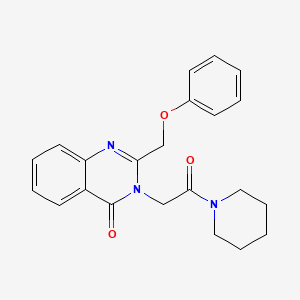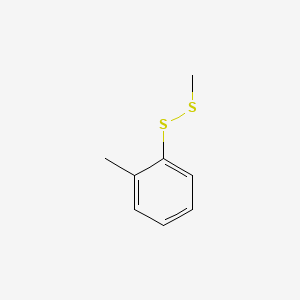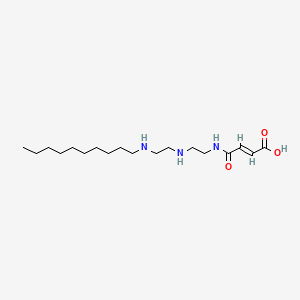
2-Butenoic acid, 4-((2-((2-(decylamino)ethyl)amino)ethyl)amino)-4-oxo-, (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-(Decylamino)ethyl)amino)ethyl)maleamic acid: is a chemical compound with the molecular formula C16H35N3O2 It is characterized by the presence of a decylamino group attached to an ethylamino chain, which is further connected to a maleamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(Decylamino)ethyl)amino)ethyl)maleamic acid typically involves the following steps:
Starting Materials: The synthesis begins with decylamine and ethylenediamine as the primary starting materials.
Formation of Intermediate: Decylamine reacts with ethylenediamine to form N-(2-(decylamino)ethyl)ethylenediamine.
Maleamic Acid Formation: The intermediate is then reacted with maleic anhydride under controlled conditions to yield N-(2-((2-(decylamino)ethyl)amino)ethyl)maleamic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(Decylamino)ethyl)amino)ethyl)maleamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N-(2-((2-(Decylamino)ethyl)amino)ethyl)maleamic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-((2-(Decylamino)ethyl)amino)ethyl)maleamic acid involves its interaction with specific molecular targets. The decylamino group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The maleamic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine
- N-(2-(Decylamino)ethyl)maleamic acid
Uniqueness
N-(2-((2-(Decylamino)ethyl)amino)ethyl)maleamic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
71662-67-4 |
|---|---|
Molecular Formula |
C18H35N3O3 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(E)-4-[2-[2-(decylamino)ethylamino]ethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H35N3O3/c1-2-3-4-5-6-7-8-9-12-19-13-14-20-15-16-21-17(22)10-11-18(23)24/h10-11,19-20H,2-9,12-16H2,1H3,(H,21,22)(H,23,24)/b11-10+ |
InChI Key |
LUFJJWMPXWCKTO-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCCCCCCNCCNCCNC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCNCCNCCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


